A Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 5-bromo-2-chloronicotinate
A Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 5-bromo-2-chloronicotinate
Abstract
Methyl 5-bromo-2-chloronicotinate is a halogenated pyridine derivative that has emerged as a pivotal building block in modern synthetic chemistry. Its strategic arrangement of reactive sites—a bromine atom amenable to cross-coupling and a chlorine atom activated for nucleophilic substitution—renders it an exceptionally versatile intermediate. This guide provides an in-depth analysis of its core chemical properties, reactivity profile, and practical applications. We will explore its synthesis, detail a validated experimental protocol for a key transformation, and discuss the mechanistic principles that researchers can leverage for the efficient construction of complex molecules in pharmaceutical and agrochemical discovery.
Core Chemical Identity and Physicochemical Properties
Methyl 5-bromo-2-chloronicotinate is a polysubstituted pyridine ester. The pyridine core, an electron-deficient heterocycle, is further modified by two halogen atoms and a methyl ester group. This unique electronic and steric configuration dictates its physical properties and chemical behavior.
The fundamental identifiers and properties of this compound are summarized below for quick reference. The data presented is compiled from leading chemical suppliers and databases, ensuring a high degree of accuracy.[1][2][3][4]
Table 1: Chemical Identifiers for Methyl 5-bromo-2-chloronicotinate
| Identifier | Value |
| CAS Number | 78686-79-0[1][2] |
| Molecular Formula | C₇H₅BrClNO₂[1][5] |
| Molecular Weight | 250.48 g/mol [1][6] |
| IUPAC Name | methyl 5-bromo-2-chloropyridine-3-carboxylate[4][7] |
| Common Synonyms | 5-Bromo-2-chloronicotinic acid methyl ester, Methyl 5-bromo-2-chloro-3-pyridinecarboxylate[1][2] |
| InChI Key | MOMQDEDQGJAKII-UHFFFAOYSA-N[7][8] |
// Main Structure mol [label="", shape=plaintext, fontname="Arial", fontsize=12, label=<
Br | Cl--C1--N--C2 || C3C4 / C5 | C(=O)OCH₃
>];
// Invisible nodes for connections node [shape=point, width=0, height=0, style=invis]; p_Br [pos="2.2,3.5!"]; p_Cl [pos="0.5,2.5!"]; p_Ester [pos="2.2,0!"]; p_N [pos="2.2,2.5!"]; p_C1 [pos="1.5,2.5!"]; p_C2 [pos="2.9,2.5!"]; p_C3 [pos="1.5,1.5!"]; p_C4 [pos="2.9,1.5!"]; p_C5 [pos="2.2,1.5!"];
// Manual drawing of the pyridine ring and substituents edge [color="#202124"]; p_N -- p_C1 [label=""]; p_C1 -- p_C3 [label=""]; p_C3 -- p_C5 [label=""]; p_C5 -- p_C4 [label=""]; p_C4 -- p_C2 [label=""]; p_C2 -- p_N [label=""];
// Double bonds edge [style=double]; p_N -- p_C2; p_C1 -- p_C3; p_C5 -- p_C4;
// Substituents edge [style=solid]; p_C2 -- p_Br [label=" Br"]; p_C1 -- p_Cl [label=" Cl"]; p_C5 -- p_Ester [label=" C(=O)OCH₃"]; }
Caption: High-level synthetic workflow for Methyl 5-bromo-2-chloronicotinate.
Causality in Synthesis:
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Chlorination Choice: The use of SOCl₂ or POCl₃ is critical. The hydroxyl group at the 2-position of a pyridine ring is a poor leaving group. These reagents convert it into a much better leaving group (a chlorosulfite or phosphate ester intermediate), which is then readily displaced by a chloride ion to form the 2-chloro substituent.
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Esterification Method: Fischer esterification (acid-catalyzed reaction with alcohol) is a straightforward and cost-effective method for converting the carboxylic acid to the methyl ester. The reaction is driven to completion by using an excess of methanol or by removing the water formed during the reaction.
Reactivity Profile and Key Applications
The synthetic value of Methyl 5-bromo-2-chloronicotinate stems from the differential reactivity of its two halogen substituents. This allows for selective and sequential functionalization of the pyridine ring, making it a cornerstone intermediate in the synthesis of pharmaceuticals and agrochemicals. [1]
-
C-2 Chlorine (Nucleophilic Aromatic Substitution - SₙAr): The chlorine atom at the 2-position is electron-deficient due to the adjacent ring nitrogen and the C-3 ester group. This makes it highly susceptible to attack by nucleophiles (e.g., amines, alcohols, thiols) via an SₙAr mechanism. This reaction is fundamental for introducing diverse side chains in drug candidates.
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C-5 Bromine (Metal-Catalyzed Cross-Coupling): The bromine atom at the 5-position is less activated for SₙAr but is an ideal handle for palladium-catalyzed cross-coupling reactions. This includes Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines) couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
This dual reactivity enables chemists to design convergent synthetic routes, building molecular complexity in a controlled manner. It is a key intermediate for compounds targeting neurological disorders and for creating novel herbicides and fungicides. [1]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 5-Bromo-2-chloronicotinate | 78686-79-0 | TCI AMERICA [tcichemicals.com]
- 3. Methyl 5-bromo-2-chloronicotinate - CAS:78686-79-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. Methyl 5-bromo-2-chloronicotinate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. appretech.com [appretech.com]
- 6. Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 5-bromo-2-chloronicotinate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. Methyl 5-Bromo-2-chloronicotinate | CymitQuimica [cymitquimica.com]
Methyl 5-bromo-2-chloronicotinate
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nuc [label="Nu⁻", fontsize=14, fontcolor="#EA4335"];
Meisenheimer Complex (Resonance Stabilized)
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Substituted Product
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